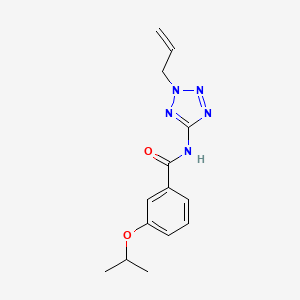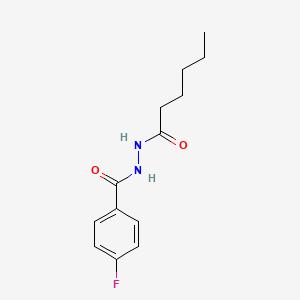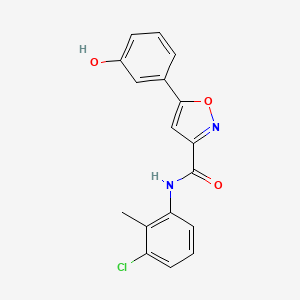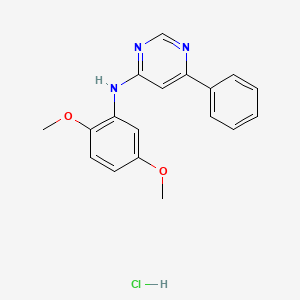![molecular formula C18H18ClF3N2O3S2 B4620246 N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4620246.png)
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide
Descripción general
Descripción
"N2-[2-chloro-5-(trifluoromethyl)phenyl]-N2-(methylsulfonyl)-N1-[2-(phenylthio)ethyl]glycinamide" is a compound of interest due to its unique chemical structure, which implies potential applications in various scientific fields. The chemical encompasses elements such as chloro, trifluoromethyl, methylsulfonyl, and phenylthio groups attached to a glycinamide backbone.
Synthesis Analysis
The synthesis of complex molecules involving chloro, trifluoromethyl, methylsulfonyl, and phenylthio groups typically involves multi-step chemical reactions. Techniques such as reductive alkylation, condensation reactions, and the use of activating agents like trifluoromethanesulfonic anhydride are common in constructing such molecules. For instance, the combination of S-(4-methoxyphenyl) benzenethiosulfinate with trifluoromethanesulfonic anhydride has been shown to activate thioglycosides, suggesting a method for introducing sulfonate groups into molecules (Crich & Smith, 2000).
Molecular Structure Analysis
X-ray crystallography is a primary tool for determining the molecular structure of chemical compounds. It provides detailed information about the arrangement of atoms within a molecule, revealing the geometry around key functional groups. The study of related molecules, such as tetrazole derivatives, through X-ray crystallography, offers insights into the structural characteristics that may apply to "N2-[2-chloro-5-(trifluoromethyl)phenyl]-N2-(methylsulfonyl)-N1-[2-(phenylthio)ethyl]glycinamide" (Al-Hourani et al., 2020).
Chemical Reactions and Properties
The presence of multiple functional groups in the molecule suggests a variety of chemical behaviors. For example, the reactivity of the sulfonyl and chloro groups can be exploited in nucleophilic substitution reactions. Moreover, the trifluoromethyl group can influence the electron distribution within the molecule, affecting its reactivity and stability. Compounds with similar structures have been synthesized and studied for their reaction mechanisms, providing a framework for understanding the chemical properties of this molecule (Mono, Pritzkow, & Sundermeyer, 1993).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are largely determined by its molecular structure. The interactions between functional groups, such as hydrogen bonding and dipole-dipole interactions, play significant roles in defining these properties. Studies on similar sulfonamide and trifluoromethyl compounds have shed light on how these groups affect the physical characteristics of molecules (Haas et al., 1996).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for understanding the behavior of the compound in chemical reactions. The presence of a trifluoromethyl group can impart acidity to the molecule, while the sulfonyl group can enhance its electrophilic character. Research on compounds containing similar functional groups provides insight into the reactivity patterns and stability of "N2-[2-chloro-5-(trifluoromethyl)phenyl]-N2-(methylsulfonyl)-N1-[2-(phenylthio)ethyl]glycinamide" (Jin et al., 2023).
Aplicaciones Científicas De Investigación
Osteoclastogenesis and Bone Loss Prevention
- Osteoclast Inhibitory Activity : A study on novel compounds, including variations of N
2-[2-chloro-5-(trifluoromethyl)phenyl]-N2-(methylsulfonyl)-N1-[2-(phenylthio)ethyl]glycinamide, has shown their potential in inhibiting osteoclast differentiation. This is important for treating conditions like osteoporosis, which involves excessive bone resorption by osteoclasts (Cho et al., 2020).
Insecticide Development
- Novel Insecticide : A related compound, Flubendiamide, which shares structural similarities with N
2-[2-chloro-5-(trifluoromethyl)phenyl]-N2-(methylsulfonyl)-N1-[2-(phenylthio)ethyl]glycinamide, exhibits strong insecticidal activity, particularly against lepidopterous pests. This underscores the potential of such compounds in developing new, effective insecticides (Tohnishi et al., 2005).
Glycosylation Reactions
- Synthesis of Glycosides : The compound has been implicated in glycosylation reactions, which are key in synthesizing various glycosides. This application is critical in the field of carbohydrate chemistry and for the production of bioactive compounds (Dasgupta & Garegg, 1990).
Electrochemical Applications
- Ionic Liquids for Supercapacitors : Research on ionic liquids related to this compound, especially those containing trifluoromethanesulfonyl groups, has been significant in improving the performance of supercapacitors, particularly over extended temperature ranges. This has implications for energy storage and electronic devices (Dagousset et al., 2015).
Antihyperglycemic Agents
- Development of Antihyperglycemic Drugs : Compounds with structural similarities to N
2-[2-chloro-5-(trifluoromethyl)phenyl]-N2-(methylsulfonyl)-N1-[2-(phenylthio)ethyl]glycinamide have shown promise as potent antihyperglycemic agents. This opens doors for new treatments for conditions like diabetes (Kees et al., 1996).
Environmental Impact Studies
- Herbicide Transport in Soil : Studies on related sulfonylurea herbicides have been important in understanding their environmental impact, especially their transport through soil and potential effects on agriculture (Veeh et al., 1994).
Green Chemistry
- Greener Glycosidation Processes : Research on ionic liquids containing trifluoromethanesulfonimide groups, related to this compound, has led to more environmentally friendly glycosidation processes. This is crucial in the field of green chemistry for sustainable production methods (Sasaki et al., 2003).
Propiedades
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2-phenylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S2/c1-29(26,27)24(16-11-13(18(20,21)22)7-8-15(16)19)12-17(25)23-9-10-28-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOFGSWSGOXFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4620184.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4620191.png)



![1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride](/img/structure/B4620213.png)
![2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide](/img/structure/B4620216.png)

![1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone](/img/structure/B4620232.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4620250.png)
![N-methyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4620255.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4620263.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B4620271.png)